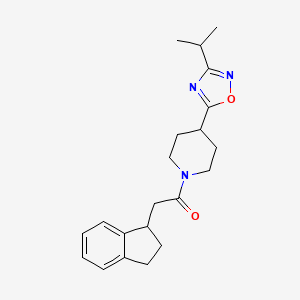

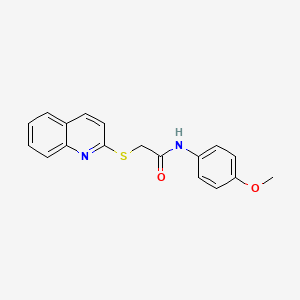

![molecular formula C16H25N5O B5546347 1-乙基-N-[3-(1H-咪唑-1-基)丁基]-3-异丙基-1H-吡唑-5-甲酰胺](/img/structure/B5546347.png)

1-乙基-N-[3-(1H-咪唑-1-基)丁基]-3-异丙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including one-pot synthesis methods. For example, Crawforth and Paoletti (2009) described a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acid and 2-methylaminopyridines, allowing various substituents to be introduced at the 1- and 3-positions, using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux [Crawforth & Paoletti, 2009]. This approach may offer insights into the synthesis of the targeted compound by highlighting the versatility and efficiency of one-pot reactions.

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction methods. For instance, Minga (2005) synthesized a compound and determined its crystal structure via X-ray diffraction, revealing its monoclinic space group and molecular dimensions [Minga, 2005]. Such detailed structural analysis is crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule.

Chemical Reactions and Properties

The reactivity of compounds with pyrazole and imidazole rings can be complex and varied. Ghozlan et al. (2014) explored the reactivity of ethyl 3-amino-5-phenylpyrazole-4-carboxylate, leading to the synthesis of various derivatives through diazotization and coupling reactions [Ghozlan et al., 2014]. Such studies are valuable for understanding the chemical behavior and potential applications of the compound .

科学研究应用

合成技术

一步合成:与1-乙基-N-[3-(1H-咪唑-1-基)丁基]-3-异丙基-1H-吡唑-5-甲酰胺结构类似的咪唑并[1,5-a]吡啶可通过一步法从羧酸合成。该技术允许在特定位置引入各种取代基 (Crawforth & Paoletti, 2009).

绿色高效合成:与给定化合物密切相关的吡唑甲酰胺已使用碱性离子液体合成,展示了四氢苯并[b]吡喃衍生物的高效、环保且一步式的合成方法 (Ranu, Banerjee & Roy, 2008).

微波辅助合成:与目标化合物结构类似的咪唑并[1,2-a]吡啶已通过微波辅助三组分多米诺反应合成,突出了快速且选择性的合成方法 (Li et al., 2013).

生物和化学性质

DNA结合特性:与目标化合物具有相似结构成分的吡咯-咪唑多酰胺在体外和哺乳动物细胞中表现出特定的DNA序列结合能力。该特性对于理解此类化合物与遗传物质的相互作用至关重要 (Liu & Kodadek, 2009).

抗菌活性:已对类似于指定化合物的各种吡唑衍生物进行抗菌活性评估,结果表明该类中的某些结构表现出显着的抗菌特性 (Jyothi & Madhavi, 2019).

细胞抑制活性:与该化合物结构相关的溴甲基吡唑和吡唑氮芥核苷已对 HeLa 细胞培养物显示出显着的细胞抑制活性,表明在癌症研究中具有潜在应用 (García-López, Herranz & Alonso, 1979).

农业和工业应用

乙烯生物合成抑制:与目标化合物结构类似的吡嗪酰胺及其衍生物已被确定为植物中乙烯生物合成的抑制剂,表明在农业中具有控制果实成熟和花卉衰老的潜在应用 (Sun et al., 2017).

杀线虫活性:与给定化合物类似的一系列新型吡唑甲酰胺化合物对 M. incognita 表现出良好的杀线虫活性,表明在农业病虫害防治中具有潜在用途 (Zhao et al., 2017).

作用机制

未来方向

The development of better and better exchange-correlation functionals made it possible to calculate many molecular properties with comparable accuracies to traditional correlated ab initio methods, with more favorable computational costs . Literature survey revealed that the DFT has a great accuracy in reproducing the experimental values of in geometry, dipol moment, vibrational frequency, etc .

属性

IUPAC Name |

2-ethyl-N-(3-imidazol-1-ylbutyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O/c1-5-21-15(10-14(19-21)12(2)3)16(22)18-7-6-13(4)20-9-8-17-11-20/h8-13H,5-7H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIIMHJBHGOUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCC(C)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

![1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

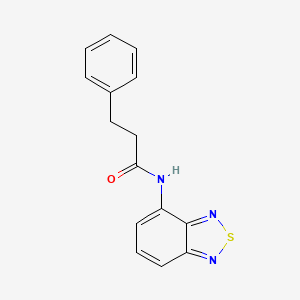

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)